5-(2-Fluorophenyl)-5-oxopentanoic acid 5-(2-Fluorophenyl)-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 199664-70-5
VCID: VC21263781
InChI: InChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
SMILES: C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F
Molecular Formula: C11H11FO3
Molecular Weight: 210.2 g/mol

5-(2-Fluorophenyl)-5-oxopentanoic acid

CAS No.: 199664-70-5

Cat. No.: VC21263781

Molecular Formula: C11H11FO3

Molecular Weight: 210.2 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Fluorophenyl)-5-oxopentanoic acid - 199664-70-5

Specification

CAS No. 199664-70-5
Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
IUPAC Name 5-(2-fluorophenyl)-5-oxopentanoic acid
Standard InChI InChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Standard InChI Key JLWPLUVEHPUZJI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F

Introduction

Structure and Identification

Chemical Identification

5-(2-Fluorophenyl)-5-oxopentanoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C11H11FO3. Its Chemical Abstracts Service (CAS) registry number is 199664-70-5, which serves as its unique identifier in chemical databases and literature . The compound features a fluorophenyl group attached to a pentanoic acid backbone, creating a distinctive molecular structure that influences its chemical behavior and potential applications.

Structural Characteristics

The compound consists of a 2-fluorophenyl group linked to a pentanoic acid chain through a ketone (oxo) group at the 5-position. This arrangement creates a molecule with both aromatic and aliphatic regions, where the fluorine atom at the ortho position of the phenyl ring significantly influences the electronic distribution and reactivity of the compound. The presence of the fluorine atom confers specific properties to the molecule, including altered lipophilicity and potential binding affinities in biological systems.

Physical and Chemical Properties

Basic Physical Properties

The physical properties of 5-(2-Fluorophenyl)-5-oxopentanoic acid provide essential information for its handling, storage, and application in various research contexts. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 5-(2-Fluorophenyl)-5-oxopentanoic acid

PropertyValue
Molecular Weight210.202 g/mol
Density1.2±0.1 g/cm³
Boiling Point381.7±22.0 °C at 760 mmHg
Flash Point184.6±22.3 °C
Physical StateSolid at room temperature
Index of Refraction1.523
Exact Mass210.069229

These physical parameters indicate that 5-(2-Fluorophenyl)-5-oxopentanoic acid is a stable solid at room temperature with a relatively high boiling point, suggesting strong intermolecular forces likely due to its carboxylic acid functional group .

Chemical Properties and Reactivity

The chemical properties of 5-(2-Fluorophenyl)-5-oxopentanoic acid are influenced by its functional groups: the carboxylic acid, ketone, and fluorinated aromatic ring. These functional groups provide multiple reaction sites, making the compound versatile in various chemical transformations.

Table 2: Chemical Properties of 5-(2-Fluorophenyl)-5-oxopentanoic acid

PropertyValue
Molecular FormulaC11H11FO3
LogP1.12
Polar Surface Area (PSA)54.37000
Vapor Pressure0.0±0.9 mmHg at 25°C
Functional GroupsCarboxylic acid, ketone, fluorinated aromatic ring

The LogP value of 1.12 indicates a moderate lipophilicity, suggesting the compound has a balance between hydrophilic and lipophilic properties, which may be advantageous for certain biological applications . The presence of the fluorine atom in the phenyl ring contributes to the compound's chemical reactivity, potentially influencing its stability and interactions with other molecules.

Synthesis Methods

Synthetic Routes

The synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid typically involves multiple steps, with several potential routes depending on the starting materials and desired yield. One common approach might involve the reaction of 2-fluorobenzaldehyde derivatives with appropriate reagents to construct the pentanoic acid backbone.

Industrial Production Considerations

For larger-scale production, factors such as yield, purity, and cost-effectiveness become paramount. Optimized synthetic pathways may incorporate catalysts, controlled reaction conditions, and efficient purification methods to ensure consistent quality and higher yields. The industrial production of this compound would require careful consideration of safety protocols due to the handling of potentially reactive intermediates and reagents.

Applications in Scientific Research

Chemical Research Applications

In the field of organic chemistry, 5-(2-Fluorophenyl)-5-oxopentanoic acid serves as a valuable building block for the synthesis of more complex molecules. The presence of multiple functional groups provides diverse reactivity patterns that can be exploited in the development of novel compounds with potential applications in materials science, medicinal chemistry, and other research domains.

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy would be a primary tool for confirming the structure of 5-(2-Fluorophenyl)-5-oxopentanoic acid. The 1H NMR spectrum would display characteristic signals for the aromatic protons of the fluorophenyl group, as well as the aliphatic protons of the pentanoic acid chain. The 19F NMR would provide a distinctive signal for the fluorine atom at the ortho position of the phenyl ring, serving as a valuable diagnostic tool for confirming the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the key functional groups in the molecule, including:

  • Carboxylic acid C=O stretch (approximately 1700-1725 cm-1)

  • Ketone C=O stretch (approximately 1680-1700 cm-1)

  • O-H stretch of the carboxylic acid (broad band at approximately 2500-3000 cm-1)

  • C-F stretch (approximately 1000-1400 cm-1)

These spectroscopic fingerprints provide essential confirmation of the compound's structure and purity, which is crucial for research applications.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of 5-(2-Fluorophenyl)-5-oxopentanoic acid exist, with variations in:

  • The position of the fluorine atom on the phenyl ring (e.g., 3- or 4-substituted isomers)

  • The nature of the halogen (e.g., chloro, bromo derivatives)

  • The length of the carboxylic acid chain

These structural variations can significantly impact the physical, chemical, and potentially biological properties of the compounds, offering a rich area for comparative studies.

Table 3: Comparison with Structural Analogues

CompoundCAS NumberKey Differences
5-(2-Fluorophenyl)-5-oxopentanoic acid199664-70-5Reference compound
5-(4-Fluorophenyl)-5-oxopentanoic acid149437-76-3Fluorine at para position
5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid193952-11-3Contains amino group

Each of these structural analogues may exhibit distinctive properties that could be advantageous for specific applications in research and development.

Future Research Directions

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